molecular formula C9H9O4- B1241206 3-(3,4-Dihydroxyphenyl)propanoate

3-(3,4-Dihydroxyphenyl)propanoate

Cat. No. B1241206
M. Wt: 181.16 g/mol
InChI Key: DZAUWHJDUNRCTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydroxyphenyl)propanoate is a monocarboxylic acid anion that is the conjugate base of 3-(3,4-dihydroxyphenyl)propanoic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a 3-(3,4-dihydroxyphenyl)propanoic acid.

Scientific Research Applications

Anti-inflammatory Properties

Recent research has identified several phenolic compounds from the leaves of Eucommia ulmoides Oliv., including methyl 3-(3,4-dihydroxyphenyl)-propanoate. These compounds exhibited modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

Chemical Stability and Synthesis

A derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu) was synthesized to enhance its chemical stability and liposolubility. This compound, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was shown to be readily hydrolysable to release bioactive danshensu (Chen et al., 2016).

Material Science Applications

Phloretic acid, a naturally occurring phenolic compound similar to 3-(3,4-dihydroxyphenyl)propanoic acid, has been explored for its use in material science. It can enhance the reactivity of molecules towards benzoxazine ring formation, paving the way for a variety of applications in materials science (Trejo-Machin et al., 2017).

Spectroscopic and Diffractometric Studies

In spectroscopic and diffractometric studies, related compounds such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride were characterized, indicating potential applications in pharmaceutical analysis (Vogt et al., 2013).

Biomedical Applications

A study on the anchorage of polyelectrolyte films onto titanium surfaces used a molecule functionalized with a catechol and a carboxylic acid: 3-(3,4-dihydroxyphenyl)propanoic acid. This research opens possibilities for clinical applications in the biomedical field (Marie et al., 2012).

Flame Retardance in Cellulose Esters

3-(Hydroxyphenylphosphinyl)-propanoic acid (3-HPP) esters of cellulose were synthesized to enhance the flame retardance of cellulose, demonstrating the potential of related compounds in improving material safety (Zheng et al., 2016).

Antioxidant Applications

The compound was used as an antioxidant for synthetic ester lubricant oil, showing its potential as a smart antioxidant in industrial applications (Huang et al., 2018).

properties

Product Name

3-(3,4-Dihydroxyphenyl)propanoate

Molecular Formula

C9H9O4-

Molecular Weight

181.16 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)propanoate

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)/p-1

InChI Key

DZAUWHJDUNRCTF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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